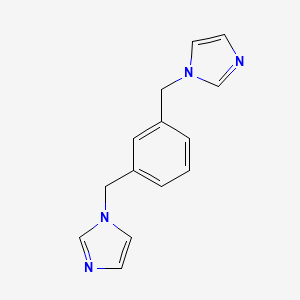

1,3-bis((1H-imidazol-1-yl)methyl)benzene

Description

BenchChem offers high-quality 1,3-bis((1H-imidazol-1-yl)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis((1H-imidazol-1-yl)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYFIFXDQPTNHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-bis((1H-imidazol-1-yl)methyl)benzene: A Versatile N-Donor Ligand

Abstract

This technical guide provides a comprehensive overview of 1,3-bis((1H-imidazol-1-yl)methyl)benzene, a flexible bis-imidazole N-donor ligand. Its synthesis, physicochemical properties, spectroscopic signature, and structural features are detailed. The document highlights its significant role in coordination chemistry, particularly in the self-assembly of metal-organic frameworks (MOFs) and coordination polymers. This guide is intended for researchers and professionals in materials science, coordination chemistry, and drug development, offering foundational knowledge and practical insights into the applications of this versatile molecule.

Introduction: The Significance of a Flexible Linker

In the fields of supramolecular chemistry and crystal engineering, the design of organic ligands is of paramount importance. These ligands act as the building blocks that, in concert with metal ions, dictate the architecture and ultimate properties of resulting coordination complexes. 1,3-bis((1H-imidazol-1-yl)methyl)benzene, hereafter referred to as 1,3-bimb, is a notable example of a flexible N-donor ligand.

Unlike rigid ligands which offer predictable, linear coordination, the methylene (-CH₂-) spacers in 1,3-bimb provide significant conformational freedom. This flexibility allows the two terminal imidazole rings to rotate and orient themselves in various ways to accommodate the coordination preferences of different metal centers. This adaptability makes 1,3-bimb a powerful tool for constructing diverse and complex supramolecular structures, including one-dimensional chains, two-dimensional (2D) layered networks, and three-dimensional (3D) frameworks.[1][2] Its derivatives and isomers, such as 1,4- and 1,2-bis((1H-imidazol-1-yl)methyl)benzene, have also been extensively used to fine-tune the resulting structures.[1] The imidazole moieties are excellent coordinating groups for a wide range of transition metals, further enhancing the ligand's utility in catalysis and materials science.

Molecular Structure and Properties

The fundamental characteristics of 1,3-bimb are summarized below, providing a quick reference for experimental design.

Chemical Structure

The structure of 1,3-bimb consists of a central benzene ring substituted at the 1 and 3 positions with imidazol-1-ylmethyl groups.

Caption: Chemical structure of 1,3-bis((1H-imidazol-1-yl)methyl)benzene.

Physicochemical Data

The key properties of 1,3-bimb are compiled in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 69506-92-9 | [3][4] |

| Molecular Formula | C₁₄H₁₄N₄ | [3] |

| Molecular Weight | 238.29 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥98% (typical commercial) | [4] |

| InChI Key | HGYFIFXDQPTNHU-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(CN2C=CN=C2)=CC(CN2C=CN=C2)=C1 | [4] |

| Storage | Store in a dry, room temperature environment |

Synthesis and Characterization

The synthesis of 1,3-bimb is a straightforward nucleophilic substitution reaction. This section provides a validated protocol and outlines the expected characterization data.

Synthetic Workflow

The general strategy involves the reaction of 1,3-bis(bromomethyl)benzene with imidazole in the presence of a base. The base is crucial for deprotonating the imidazole, forming the imidazolate anion, which then acts as the nucleophile.

Caption: General workflow for the synthesis and characterization of 1,3-bimb.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Materials:

-

1,3-bis(bromomethyl)benzene

-

Imidazole

-

Potassium hydroxide (KOH) or Sodium Hydride (NaH)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (2.2 equivalents) in acetonitrile.

-

Base Addition: Carefully add a strong base such as potassium hydroxide (2.2 equivalents) or sodium hydride (2.2 equivalents) portion-wise to the solution. Causality Note: The base deprotonates the N-H of the imidazole ring, generating the imidazolate anion, a potent nucleophile necessary for the subsequent substitution reaction.

-

Substrate Addition: Once the base is fully dissolved/reacted, add a solution of 1,3-bis(bromomethyl)benzene (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salt byproduct (e.g., KBr).

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 1,3-bimb.

Spectroscopic and Analytical Data

Confirming the identity and purity of the synthesized 1,3-bimb is critical. The following are typical characterization results:

| Analysis Type | Expected Result |

| ¹H NMR | Signals corresponding to the imidazole protons (typically ~7.0-7.7 ppm), the methylene bridge protons (~5.1 ppm), and the benzene ring protons (~7.2-7.4 ppm). The integration should match the C₁₄H₁₄N₄ formula. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzene and imidazole rings, and a distinct signal for the methylene bridge carbon. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 239.12. |

| FT-IR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings. |

Coordination Chemistry and Applications

The true utility of 1,3-bimb lies in its function as a versatile linker in coordination chemistry. Its flexible nature and the N-donor capability of the imidazole rings allow it to bridge metal centers in various ways, leading to a rich diversity of supramolecular architectures.

Role as a Flexible Ligand

The methylene spacers allow the two imidazole groups to adopt different orientations relative to the central phenyl ring. This conformational flexibility enables the ligand to coordinate to metal ions with varying coordination geometries, resulting in the formation of diverse network topologies. For instance, it can act as a bridging ligand to form 1D chains, or it can link multiple chains together to create 2D sheets or complex 3D frameworks.[2][5]

Caption: The role of 1,3-bimb in constructing coordination polymers.

Applications in Metal-Organic Frameworks (MOFs)

1,3-bimb is a popular choice for constructing MOFs.[1][6] These materials are crystalline solids composed of metal ions or clusters connected by organic ligands. The resulting porous structures have shown great promise in various applications:

-

Gas Storage and Separation: The pores within MOFs constructed with 1,3-bimb can be tailored to selectively adsorb certain gases.

-

Catalysis: The metal centers within the framework can act as catalytic sites, while the porous structure allows for reactant and product transport.

-

Sensing: The fluorescence properties of some MOFs containing 1,3-bimb can be modulated by the presence of specific analytes, making them useful as chemical sensors.[7]

For example, 1,3-bimb has been used in the hydrothermal synthesis of a cadmium(II) coordination polymer, resulting in a 2D metal-organic (4,4)-net. These layers are further assembled into a 3D supramolecular structure through hydrogen bonds.[2]

Conclusion

1,3-bis((1H-imidazol-1-yl)methyl)benzene is a cornerstone ligand in modern coordination and materials chemistry. Its straightforward synthesis, coupled with the exceptional conformational flexibility afforded by its methylene linkers, provides a reliable and adaptable platform for creating a vast array of metal-organic architectures. From simple 1D chains to complex 3D porous frameworks, the structures enabled by 1,3-bimb continue to drive innovation in gas separation, catalysis, and chemical sensing. This guide serves as a foundational resource for scientists and engineers looking to harness the potential of this versatile molecular building block.

References

-

ResearchGate. (n.d.). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Retrieved from [Link]

-

Taylor & Francis Online. (2021, November 29). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Poly[bis[μ-1,3-bis(imidazol-1-ylmethyl)benzene-κ2 N 3:N 3′]bis(nitrato-κO)cadmium]. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Metal organic frameworks with 1,3-bis(1-imidazolyl)-5-(imidazol-1- ylmethyl)benzene and 3,3'-disulfobiphenyl-4,4'-dicarboxylate ligands: Synthesis, structure and selectively sensing property. Retrieved from [Link]

-

PubMed. (2003, May 19). Novel metal-organic frameworks with specific topology from new tripodal ligands: 1,3,5-tris(1-imidazolyl)benzene and 1,3-bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene. Retrieved from [Link]

-

MDPI. (2021, October 21). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

-

Taylor & Francis Online. (2024, April 23). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Poly[bis[μ-1,3-bis(imidazol-1-ylmethyl)benzene-κ2 N 3:N 3′]bis(nitrato-κO)cadmium] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-bis((1H-imidazol-1-yl)methyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 1,3-bis((1H-imidazol-1-yl)methyl)benzene: A Technical Guide

Executive Summary

1,3-bis((1H-imidazol-1-yl)methyl)benzene (commonly abbreviated as bib , m-bix , or 1,3-bis(imidazol-1-ylmethyl)benzene ) is a pivotal semi-rigid ditopic ligand employed extensively in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2][3] Its structural flexibility, derived from the methylene spacers linking the imidazole rings to the central benzene core, allows it to adopt various conformations (cis, trans) depending on the solvent environment.

This guide provides a comprehensive analysis of its solubility behavior, critical for researchers optimizing solvothermal synthesis or biological screening assays. Unlike rigid ligands, the solubility of bib is governed by a delicate balance between the polarity of the imidazole nitrogen atoms and the lipophilicity of the central aromatic ring.

Physicochemical Profile

Understanding the molecule's fundamental properties is the first step in predicting solvent compatibility.

| Property | Value / Description | Context |

| CAS Number | 69506-92-9 | Unique Identifier |

| Molecular Formula | C₁₄H₁₄N₄ | Ditopic N-donor ligand |

| Molecular Weight | 238.29 g/mol | Moderate size |

| Physical State | White to pale yellow crystalline solid | Appearance |

| Melting Point | 130 – 134 °C | Thermal stability limit |

| LogP (Predicted) | ~1.63 | Moderately lipophilic |

| pKa (Imidazole) | ~7.0 (Conjugate acid) | Protonation sensitive |

Mechanistic Insight: The Solvation Driver

The solubility of bib is driven by the imidazole moieties . These heterocycles act as hydrogen bond acceptors (at the N3 position). Consequently, bib exhibits high affinity for:

-

Polar Aprotic Solvents: Dipole-dipole interactions stabilize the molecule without competing for hydrogen bonding.

-

Polar Protic Solvents: Solvation occurs via H-bonding between the solvent's hydroxyl group and the imidazole nitrogen.

Solubility Landscape

The following data aggregates qualitative and quantitative observations from synthesis protocols (MOF fabrication) and purification methodologies.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMF (Dimethylformamide) | High | Primary solvent for solvothermal MOF synthesis. Dissolves >0.1 M at RT. |

| DMSO (Dimethyl Sulfoxide) | High | Excellent for biological stock solutions. | |

| THF (Tetrahydrofuran) | Good | Used in ligand synthesis; soluble at RT. | |

| Polar Protic | Methanol (MeOH) | Moderate | Ideal Recrystallization Solvent. High solubility at boiling point; crystallizes upon cooling. |

| Ethanol (EtOH) | Moderate | Similar to MeOH but requires higher temperatures for saturation. | |

| Chlorinated | DCM (Dichloromethane) | Good | Useful for liquid-liquid extraction during workup. |

| Chloroform | Good | Standard NMR solvent (CDCl₃). | |

| Non-Polar | Diethyl Ether | Insoluble | Anti-solvent. Used to precipitate the product from reaction mixtures. |

| Hexane / Toluene | Poor | Ineffective for dissolution; potential anti-solvent. | |

| Aqueous | Water | Low/Insoluble | Ligand precipitates in neutral water. Soluble in acidic aqueous media (pH < 5) due to protonation. |

Critical Insight: Recrystallization Strategy

The differential solubility between hot methanol and cold methanol is the industry standard for purifying bib .

-

Protocol: Dissolve crude solid in boiling MeOH until saturation. Hot filter to remove insoluble impurities.[4] Allow to cool slowly to 4°C.

-

Yield: Typically recovers 80-90% as pure white crystals.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch/purity.

Objective: Determine saturation concentration (

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 100 mg of bib to the vial. Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate persists.

-

Agitation: Place on an orbital shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Protocol B: Solvothermal MOF Ligand Preparation

Context: Preparing the ligand for coordination with metal salts (e.g., Zn(NO₃)₂).

-

Solvent Choice: Select DMF or a DMF:Ethanol (1:1) mixture.

-

Dissolution: Dissolve 0.1 mmol of bib in 5 mL of solvent.

-

Sonication: Sonicate for 5 minutes to ensure complete homogeneity.

-

Mixing: Add the metal salt solution dropwise. Note: If the solution turns cloudy immediately, the concentration is too high or the solvent polarity is insufficient.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the standard workflow for synthesizing and purifying bib , highlighting the solvent-switching logic that exploits solubility differences.

Caption: Workflow for the synthesis and purification of 1,3-bis((1H-imidazol-1-yl)methyl)benzene, leveraging differential solubility in DCM (extraction) and Methanol (recrystallization).

References

-

PubChem. 1,3-Di(1H-imidazol-1-yl)benzene | C12H10N4.[5] National Library of Medicine. [Link]

-

Luo, J. et al. Poly[[μ2-1,3-bis(imidazol-1-ylmethyl)benzene][μ2-2,2′-dihydroxy-1,1′-methylenebis(naphthalene-3-carboxylate)]zinc(II)]. Acta Crystallographica Section E (PMC). [Link]

-

Losus, R. M. et al. Solvation, Hydration, and Counterion Effect on the Formation of Ag(I) Complexes. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Poly[[μ2-1,3-bis(imidazol-1-ylmethyl)benzene][μ2-2,2′-dihydroxy-1,1′-methylenebis(naphthalene-3-carboxylato)]zinc] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. 1,3-Di(1H-imidazol-1-yl)benzene | C12H10N4 | CID 11333294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Nitrogen Donor Sites in 1,3-bis((1H-imidazol-1-yl)methyl)benzene

[1]

Executive Summary

This technical guide provides an in-depth analysis of 1,3-bis((1H-imidazol-1-yl)methyl)benzene (commonly abbreviated as m-bix , bib , or 1,3-bis(Im) ), a flexible ditopic ligand critical in the field of coordination chemistry and Metal-Organic Framework (MOF) design. The guide focuses on the physicochemical properties of its nitrogen donor sites, its conformational versatility, and its application in synthesizing functional supramolecular architectures.

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals.[1][2]

Part 1: Molecular Architecture & Donor Profile[1]

Structural Identity

The ligand consists of a central benzene ring substituted at the meta (1,[3]3) positions with two methyl-imidazole groups.[1][4][5] The core "hinge" functionality is provided by the methylene (-CH₂-) spacers, which allow significant rotation, enabling the ligand to adapt to various steric requirements of metal centers.

The Nitrogen Donor Sites (N3 vs. N1)

The imidazole ring contains two nitrogen atoms with distinct electronic environments. Understanding this difference is crucial for predicting coordination behavior.[1][2]

| Atom | Type | Hybridization | Role | Reactivity |

| N1 | Pyrrole-like | sp² | Structural Anchor | Substituted by the methylene group; lone pair participates in aromatic sextet.[1][2] Non-coordinating. |

| N3 | Pyridine-like | sp² | Active Donor | Possesses a localized lone pair in the plane of the ring.[1][2] High affinity for transition metals (Zn²⁺, Cu²⁺, Ag⁺). |

Basicity & Electronic Profile: The N3 donor site is moderately basic.[1][2] While the specific pKa of m-bix is rarely isolated, it is electronically similar to N-methylimidazole (pKa ≈ 7.0).[1] This intermediate basicity allows for reversible binding, which is essential for the "error-checking" process during the crystallization of highly ordered MOFs.[1][2]

Conformational Versatility: The "Hinge" Effect

The methylene spacers allow the imidazole rings to rotate relative to the central benzene core.[2] This flexibility results in two primary conformational limits that dictate the topology of the resulting coordination polymer.[1][2]

-

Syn Conformation (U-Shape): Both imidazole rings project in the same direction. Favors the formation of discrete metallacycles or helical chains.[1][2]

-

Anti Conformation (Z-Shape): Imidazole rings project in opposite directions.[1][2] Favors the formation of extended 1D waves, 2D layers, or 3D networks.[2]

Figure 1: Conformational switching of m-bix driven by metal coordination geometry.

Part 2: Synthesis Protocol

Reaction Mechanism

The synthesis relies on a standard S_N2 nucleophilic substitution.[1][2] Imidazole is deprotonated by a strong base to form the imidazolide anion, which then attacks the benzylic halide (bromide or chloride).

Validated Experimental Protocol

Objective: Synthesis of 1,3-bis((1H-imidazol-1-yl)methyl)benzene.

Reagents:

-

Imidazole (2.2 equiv)

- -Dichloro-m-xylene (or Dibromo analog) (1.0 equiv)

-

Base: KOH or NaH (2.5 equiv)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve imidazole (3.0 g, 44 mmol) in dry THF (50 mL). Add powdered KOH (3.0 g, 53 mmol) and stir at reflux for 2 hours to generate the potassium imidazolate salt.

-

Coupling: Cool the mixture to room temperature. Dropwise add a solution of

-dichloro-m-xylene (3.85 g, 22 mmol) in THF (20 mL) over 30 minutes. -

Reaction: Reflux the mixture for 12–24 hours. A white precipitate (KCl) will form.

-

Work-up: Filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.[2]

-

Purification: Dissolve the residue in CHCl₃ and wash with water (3x) to remove unreacted imidazole. Dry the organic layer over MgSO₄.[1][2][8]

-

Crystallization: Recrystallize from ethyl acetate/hexane to yield white crystals.

Characterization Data (Reference Standard):

-

¹H NMR (CDCl₃, 300 MHz):

7.55 (s, 2H, N-CH-N), 7.32 (m, 1H, Ar-H), 7.10 (s, 2H, Im-H), 7.05 (m, 3H, Ar-H), 6.88 (s, 2H, Im-H), 5.12 (s, 4H, -CH₂-).

Figure 2: Synthetic workflow for m-bix ligand generation.

Part 3: Coordination Chemistry & Case Studies

The N3 donor sites of m-bix are "soft" to "borderline" bases, making them ideal for coordinating with late transition metals like Ag(I), Zn(II), Cd(II), and Cu(II).

Case Study: Topological Control in Ag(I) Complexes

Silver(I) is a flexible coordination center (linear, trigonal, or tetrahedral). When combined with m-bix, the counter-ion plays a critical templating role.[1][2]

-

System: m-bix + AgX (X = BF₄⁻, PF₆⁻, NO₃⁻)

-

Observation: The flexibility of m-bix allows it to wrap around Ag(I) centers.

-

Mechanism: The anion size dictates the steric crowding, forcing the m-bix ligand to adopt either a syn (helical) or anti (network) conformation.

Case Study: Porous MOFs with Zn(II) and Cd(II)

Zinc and Cadmium prefer tetrahedral or octahedral geometries. m-bix is often used as a neutral "spacer" ligand alongside anionic carboxylate ligands (e.g., dicarboxylates) to expand the framework lattice.

Example: [Cd(m-bix)₂(NO₃)₂]ₙ

-

Structure: The Cd(II) center coordinates to four N3 atoms from four different m-bix ligands and two oxygen atoms from nitrate groups.

-

Topology: The m-bix ligands adopt an anti conformation, bridging Cd centers into a 2D (4,4) grid (rhomboid net).

-

Significance: These layers stack via

interactions, creating channels potentially suitable for gas adsorption or small molecule sensing.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Comparative Data: Coordination Modes

| Metal Center | Counter-Anion/Co-Ligand | Ligand Conformation | Resulting Topology | Ref |

| Ag(I) | BF₄⁻ | Mixed | 3D Network (5,5-connected) | [1] |

| Ag(I) | PF₆⁻ | Syn | 1D Helical Chain | [1] |

| Cd(II) | NO₃⁻ | Anti | 2D (4,[1]4) Layered Net | [2] |

| Zn(II) | Naphthalene-dicarboxylate | Anti | 2D Layered Structure | [3] |

Part 4: Applications in Research & Development

Chemical Sensing (Fluorescence Quenching)

Complexes of m-bix, particularly with d10 metals (Zn, Cd), often exhibit strong fluorescence. This emission is highly sensitive to the presence of electron-deficient nitroaromatics (e.g., nitrobenzene, explosives).

-

Mechanism: Photo-induced electron transfer (PET) from the electron-rich m-bix framework to the electron-deficient analyte quenches the fluorescence.[1]

-

Protocol: Disperse MOF powder in solvent; add analyte; monitor emission at

(typically 350-450 nm).

Biological Activity (Antimicrobial/Anticancer)

While m-bix is primarily a linker, its Ag(I) and Zn(II) complexes release metal ions slowly.

-

Ag-m-bix complexes: Exhibit antimicrobial activity due to the slow release of Ag⁺ ions which interact with bacterial cell walls and DNA.[1][2]

-

Drug Delivery: The flexible porosity of m-bix based MOFs makes them candidates for encapsulating drug molecules, releasing them upon pH-triggered framework degradation.[1][2]

References

-

From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands. Source: MDPI (Molecules), 2022. URL:[Link]1][2]

-

Poly[bis[μ-1,3-bis(imidazol-1-ylmethyl)benzene-κ2 N3:N3']bis(nitrato-κO)cadmium]. Source: Acta Crystallographica Section E, 2010.[1][2] URL:[Link]1][2]

-

Poly[[μ2-1,3-bis(imidazol-1-ylmethyl)benzene][μ2-2,2′-dihydroxy-1,1′-methylenebis(naphthalene-3-carboxylate)]zinc(II)]. Source: Acta Crystallographica Section E, 2011.[1][2] URL:[Link]1][2]

Sources

- 1. 1,3-Di(1H-imidazol-1-yl)benzene | C12H10N4 | CID 11333294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 69506-92-9|1,3-Bis((1H-imidazol-1-yl)methyl)benzene|BLD Pharm [bldpharm.com]

- 5. Poly[bis[μ-1,3-bis(imidazol-1-ylmethyl)benzene-κ2 N 3:N 3′]bis(nitrato-κO)cadmium] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Bis((1H-imidazol-1-yl)methyl)benzene | 69506-92-9 [sigmaaldrich.com]

- 8. 1,3-bis((1H-imidazol-1-yl)methyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 9. Poly[[μ2-1,3-bis(imidazol-1-ylmethyl)benzene][μ2-2,2′-dihydroxy-1,1′-methylenebis(naphthalene-3-carboxylato)]zinc] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Engineering Meta-Xylyl Linked Bis-Imidazole Derivatives: Synthesis Pathways, Coordination Chemistry, and Pharmacological Applications

The Strategic Value of the Meta-Xylyl Linker

In the landscape of modern synthetic chemistry and drug development, bis-imidazole derivatives occupy a privileged chemical space. Among these, 1,3-bis(imidazol-1-ylmethyl)benzene (commonly abbreviated as bib or 1,3-bimb) stands out due to the unique geometric properties imparted by its meta-xylyl core.

Unlike rigid para-xylyl linkers or sterically hindered ortho-xylyl variants, the meta-substitution provides a ~120° spatial angle. This specific geometry grants the molecule high rotational flexibility while maintaining a distinct "bite angle." As a bidentate ligand, this allows the imidazole nitrogen atoms to coordinate seamlessly with transition metals to form diverse Metal-Organic Frameworks (MOFs)[1]. In pharmacology, this same flexibility enables bivalent binding modes, allowing the two imidazole pharmacophores to interact simultaneously with primary and peripheral binding sites on complex metalloenzymes[2].

Core Synthesis Workflow: Double SN2 Nucleophilic Substitution

The primary synthetic route for 1,3-bis(imidazol-1-ylmethyl)benzene relies on a double bimolecular nucleophilic substitution (SN2). The reaction requires the precise coupling of a nucleophilic imidazole species with an electrophilic benzylic halide.

Step-by-Step Methodology & Causality

-

Imidazolide Anion Formation:

-

Action: Dissolve 2.0 equivalents of imidazole and 2.0 equivalents of a strong base (e.g., KOH or NaOH) in anhydrous methanol (MeOH) under an inert nitrogen atmosphere.

-

Causality: Imidazole is a weak nucleophile in its neutral state. The base deprotonates the acidic N-H (pKa ~14.5), generating an imidazolide anion. This dramatically increases the nucleophilicity of the N1 nitrogen, priming it for the SN2 attack. MeOH is selected as a polar protic solvent to stabilize the transition state and dissolve the inorganic byproducts[1].

-

-

Electrophile Addition:

-

Action: Slowly add 1.0 equivalent of 1,3-bis(bromomethyl)benzene dropwise to the stirring mixture at 0°C.

-

Causality: The benzylic bromides are highly reactive electrophiles. Dropwise addition at low temperatures controls the exothermic reaction and prevents unwanted polymerization or mono-substituted side products.

-

-

SN2 Propagation:

-

Action: Heat the reaction mixture to reflux (65°C) for 12–24 hours.

-

Causality: Elevated thermal energy overcomes the activation barrier for the second substitution, ensuring complete conversion to the bis-imidazole derivative.

-

-

Isolation & Purification:

-

Action: Cool the mixture to room temperature and filter off the precipitated inorganic salt (KBr/NaBr). Concentrate the filtrate under reduced pressure and purify the residue via recrystallization from a dichloromethane/hexane mixture.

-

In-Process Validation (Self-Validating System)

To ensure the protocol is self-validating, the reaction must be monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the 1,3-bis(bromomethyl)benzene spot confirms the reaction's endpoint. Post-purification, structural integrity is validated via 1H NMR. The diagnostic marker for successful synthesis is the appearance of a sharp singlet at ~5.10 ppm , which confirms the formation of the methylene bridge (–CH2–) linking the benzene core to the imidazole rings[1].

Caption: Step-by-step logical workflow for the S_N2 synthesis of meta-xylyl linked bis-imidazoles.

Table 1: Quantitative Analytical & Yield Data

| Parameter | Value / Description | Reference |

| Synthesis Yield (Ligand) | ~38% (White solid, purified via MeOH/SN2 route) | [1] |

| Synthesis Yield (Cd-MOF) | 79% (Colorless rectangular crystals via hydrothermal route) | [3] |

| 1H NMR (CDCl3, 600 MHz) | δ 7.53 (s, 2H), 7.35 (t, 1H), 7.11–7.08 (m, 4H), 6.92 (s, 1H), 6.88 (s, 2H), 5.10 (s, 4H) | [1] |

| 13C NMR (CDCl3, 150 MHz) | δ 137.4, 137.2, 130.0, 129.7, 127.1, 125.9, 119.2, 50.4 | [1] |

Coordination Chemistry: Self-Assembly of MOFs

Beyond organic synthesis, 1,3-bimb is a cornerstone ligand in supramolecular chemistry. Its ability to act as a bridging bidentate ligand allows for the construction of highly symmetric, multi-dimensional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

-

Silver (Ag) Complexes: Reacting 1,3-bimb with silver salts (e.g., AgBF4 or AgPF6) yields polymeric coordination compounds. Depending on the counterion, these assemble into 3D coordination polymers with unique 5,5-c net topologies or 1D single-stranded cationic helices[1].

-

Cadmium (Cd) Complexes: Hydrothermal synthesis combining 1,3-bimb with Cd(NO3)2 at 120°C generates a 2D metal-organic (4,4)-net. These layers are further joined through interlayer C—H⋯O hydrogen bonds to create a robust 3D supramolecular structure[3].

-

Zinc (Zn) Nanoprobes: Zn(II)-based MOFs utilizing 1,3-bimb have been engineered as highly sensitive luminescent sensors. These frameworks can detect hazardous pollutants, such as dichloronitroaniline (DCN) pesticides and nitrofuran antibiotics in water, by undergoing distinct fluorescence quenching upon target binding[4].

Pharmacological Targeting & Drug Development

In drug development, the meta-xylyl bis-imidazole scaffold is highly valued for its ability to target critical metalloenzymes in pathogens and neurotoxins. The uncoordinated N3 nitrogen of the imidazole ring acts as a potent electron donor, while the meta-xylyl linker provides the exact spatial distance required for bivalent interaction.

Antifungal & Antimycobacterial Activity

Bis-imidazole derivatives exhibit significant killing activity against Mycobacterium tuberculosis and clinical isolates of Candida albicans and Candida glabrata[5]. Molecular docking and MM/PBSA simulations reveal that these compounds target Cytochrome P450 14α-sterol demethylase (CYP51 / 14DM) . One imidazole ring coordinates directly with the heme iron at the active site, while the meta-xylyl linker directs the second imidazole ring to interact with the hydrophobic access channel, effectively shutting down ergosterol biosynthesis[6].

Botulinum Neurotoxin (BoNTA) Inhibition

The bivalence approach is also utilized to inhibit the zinc endopeptidase of Botulinum neurotoxin serotype A (BoNTA). Alkylene and xylyl-linked bis-imidazoles act as molecular probes that bind in a two-site mode. One imidazolium group coordinates with the catalytic zinc ion, while the other binds to a peripheral site at the rim of the active-site cleft, achieving significant enzyme inhibition[2].

Caption: Divergent application pathways of m-xylyl bis-imidazoles in pharmacology and materials science.

Conclusion

The synthesis of meta-xylyl linked bis-imidazole derivatives represents a perfect intersection of organic synthesis, coordination chemistry, and pharmacology. By mastering the SN2 methodology and understanding the causality behind the reaction conditions, researchers can reliably produce 1,3-bis(imidazol-1-ylmethyl)benzene. Whether deployed as a structural pillar in luminescent MOFs or as a bivalent inhibitor targeting critical metalloenzymes, this molecular scaffold remains a highly versatile tool in advanced scientific applications.

References

-

From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands, and Disclosure of a Unique Topology MDPI URL:[Link]

-

Poly[bis[μ-1,3-bis(imidazol-1-ylmethyl)benzene-κ2 N 3:N 3′]bis(nitrato-κO)cadmium] National Institutes of Health (PMC) URL:[Link]

-

Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity National Institutes of Health (PMC) URL:[Link]

-

Synthesis, antifungal and antimycobacterial activities of new bis-imidazole derivatives, and prediction of their binding to P450(14DM) by molecular docking and MM/PBSA method PubMed URL:[Link]

-

Bis-imidazoles as molecular probes for peripheral sites of the zinc endopeptidase of botulinum neurotoxin serotype A Mayo Clinic (Elsevier Pure) URL:[Link]

-

Luminescent Zn (II)-Based Nanoprobes: A Highly Symmetric Supramolecular Platform for Sensing of Biological Targets and Living Cell Imaging Frontiers URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Poly[bis[μ-1,3-bis(imidazol-1-ylmethyl)benzene-κ2 N 3:N 3′]bis(nitrato-κO)cadmium] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Luminescent Zn (II)-Based Nanoprobes: A Highly Symmetric Supramolecular Platform for Sensing of Biological Targets and Living Cell Imaging [frontiersin.org]

- 5. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antimycobacterial activities of new bis-imidazole derivatives, and prediction of their binding to P450(14DM) by molecular docking and MM/PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Architecture & Applications of 1,3-Bis((1H-imidazol-1-yl)methyl)benzene

A Technical Deep Dive for Research & Development

Executive Summary

1,3-Bis((1H-imidazol-1-yl)methyl)benzene (often abbreviated as 1,3-bib , m-bib , or mbix ) represents a critical class of semi-rigid, ditopic nitrogen-donor ligands.[1] Its utility in supramolecular chemistry stems from a unique electronic duality: the methylene spacers electronically decouple the imidazole rings from the central benzene core while maintaining a mechanically coupled, conformationally flexible architecture.

This guide analyzes the electronic properties, synthesis, and application vectors of 1,3-bib, specifically focusing on its role as a linker in Metal-Organic Frameworks (MOFs) and as a corrosion inhibitor.

Molecular Architecture & Electronic Fundamentals

Structural Connectivity

The molecule consists of a central meta-xylylene core substituted at the

-

Formula:

-

Molecular Weight: 238.29 g/mol

-

Key Feature: The methylene (

) bridge acts as an conjugation interrupter. Unlike rigid ligands (e.g., 4,4'-bipyridine), the

Electronic States (HOMO/LUMO)

The electronic behavior of 1,3-bib is defined by the lone pairs on the

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the imidazole rings, specifically the non-bonding lone pair of the

atom. This makes the molecule a strong -

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

antibonding orbitals of the aromatic rings. -

Band Gap: DFT calculations for the free ligand typically reveal a wide HOMO-LUMO gap (

eV), consistent with its lack of extended conjugation and absorption in the UV region (260–300 nm).

Conformational Flexibility

The electronic availability of the N-donors is dictated by the torsion angles around the methylene bridges. The ligand can adopt three primary conformations, influencing the topology of resulting coordination polymers:

-

syn-syn: Both imidazoles point in the same direction (U-shape).

-

syn-anti: Intermediate twisting.

-

anti-anti: Imidazoles point in opposite directions (Z-shape).

Experimental Protocols: Synthesis & Characterization

High-Yield Synthesis Protocol

While various routes exist, the nucleophilic substitution of

Reagents:

-

Imidazole (2.2 equiv)

- -Dichloro-m-xylene (1.0 equiv)

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Solvent: DMF (for NaH) or Methanol (for KOH)

Step-by-Step Workflow:

-

Activation: Dissolve imidazole (3.0 g, 44 mmol) and KOH (2.5 g, 44 mmol) in methanol (50 mL). Stir at reflux for 30 minutes to generate the potassium imidazolide salt.

-

Addition: Dropwise add a solution of

-dichloro-m-xylene (3.5 g, 20 mmol) in methanol (20 mL) over 1 hour. -

Reflux: Maintain reflux temperature (65°C) for 12–24 hours.

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in

(50 mL) and extract with -

Purification: Dry organic layer over

, filter, and evaporate. Recrystallize from ethyl acetate/hexane. -

Yield: Typical yields range from 65% to 80%.

Characterization Data

| Technique | Characteristic Signal | Interpretation |

| 1H NMR (CDCl3) | Methylene bridge protons ( | |

| 1H NMR (CDCl3) | Imidazole | |

| FT-IR | ~3110 cm⁻¹ | C-H stretching of imidazole ring. |

| FT-IR | ~1510 cm⁻¹ | C=N stretching (diagnostic of imidazole ring integrity). |

| UV-Vis |

Visualization: Synthesis & Electronic Pathways

Synthesis Workflow Diagram

Caption: Step-by-step nucleophilic substitution pathway for the synthesis of 1,3-bib.

Advanced Applications

Fluorescence Sensing (Coordination Polymers)

1,3-bib is a "silent" fluorophore in its free state (weak emission). However, upon coordination with

-

Mechanism: In the free ligand, Photo-induced Electron Transfer (PET) from the nitrogen lone pair to the aromatic ring quenches fluorescence. Coordination locks the lone pair, preventing PET and restoring radiative decay.

-

Emission: Complexes typically emit intense blue fluorescence (

nm) upon excitation at ~350 nm. -

Sensing: These MOFs are used to detect nitroaromatics (explosives) via fluorescence quenching. The electron-deficient nitro-analyte accepts electrons from the excited MOF, quenching the light.

Corrosion Inhibition

The electronic density on the imidazole nitrogens makes 1,3-bib an effective corrosion inhibitor for mild steel in acidic media (e.g., 1M HCl).

-

Adsorption Mechanism: The molecule adsorbs onto the positively charged metal surface.

-

Physisorption: Electrostatic interaction between protonated imidazole and charged metal.

-

Chemisorption: Donor-acceptor interaction between the

lone pair (HOMO) and the empty d-orbitals of Iron (Fe).

-

-

Efficiency: Bis-imidazole derivatives often demonstrate inhibition efficiencies

at concentrations of

Electronic Interaction Diagram

Caption: Dual application mechanism: Fluorescence activation via coordination vs. Corrosion inhibition via adsorption.

References

-

Synthesis & Crystal Structure

- Liu, B., et al. (2016). "Synthesis, Crystal Structure and Theoretical Calculations of a Cadmium(II) Coordination Polymer Assembled by 4,4′-Oxydibenzoic Acid and 1,3-Bis(imidazol-1-ylmethyl)-Benzene Ligands." Journal of Chemical Crystallography.

-

Fluorescence Properties

- RSC Advances. (2014). "Zinc(II) and cadmium(II) coordination polymers containing phenylenediacetate and bis(imidazol-1-ylmethyl): synthesis, structure and photoluminescence."

-

Corrosion Inhibition (General Bis-imidazole Mechanisms)

- Khaled, K.F. (2010).

-

Ag(I)

Sources

A Technical Guide to the Coordination Chemistry of 1,3-bis((1H-imidazol-1-yl)methyl)benzene with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the versatile coordination chemistry of the flexible bis(imidazole) ligand, 1,3-bis((1H-imidazol-1-yl)methyl)benzene. We will delve into the synthesis of the ligand and its diverse coordination modes with a range of transition metals, leading to the formation of discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs). This guide will further provide detailed experimental protocols, characterization data, and an overview of the emerging applications of these fascinating compounds.

Introduction: The Versatility of a Flexible Ligand

1,3-bis((1H-imidazol-1-yl)methyl)benzene, hereafter abbreviated as bix, is a flexible N-donor ligand that has garnered significant attention in the field of coordination chemistry and crystal engineering. Its structural adaptability, arising from the rotational freedom around the methylene-benzene and methylene-imidazole bonds, allows it to adopt various conformations. This flexibility, coupled with the coordinating ability of the imidazole nitrogen atoms, enables the formation of a rich variety of supramolecular architectures with diverse dimensionalities and topologies. The resulting metal-bix complexes exhibit a range of interesting properties, from catalytic activity to potential biological applications, making them a fertile ground for scientific exploration.

The final architecture of a metal-bix complex is subtly influenced by a variety of factors, including the coordination geometry of the metal ion, the nature of the counter-anion, the solvent system employed, and the reaction temperature. This guide will illuminate how these factors can be manipulated to achieve desired structural outcomes.

Synthesis of the Ligand: 1,3-bis((1H-imidazol-1-yl)methyl)benzene

The synthesis of bix is typically achieved through a nucleophilic substitution reaction between imidazole and 1,3-bis(bromomethyl)benzene.

Experimental Protocol: Synthesis of 1,3-bis((1H-imidazol-1-yl)methyl)benzene

Materials:

-

Imidazole

-

1,3-bis(bromomethyl)benzene

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of imidazole (2 equivalents) and sodium hydroxide (2 equivalents) in acetonitrile is prepared and stirred at room temperature.

-

To this solution, a solution of 1,3-bis(bromomethyl)benzene (1 equivalent) in acetonitrile is added dropwise.

-

The reaction mixture is then heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford 1,3-bis((1H-imidazol-1-yl)methyl)benzene as a white solid.

Characterization:

-

¹H NMR (CDCl₃): Chemical shifts will be observed for the imidazole protons, the methylene protons, and the benzene ring protons.

-

¹³C NMR (CDCl₃): Signals corresponding to the different carbon atoms in the imidazole and benzene rings, as well as the methylene carbons, will be present.

-

FT-IR (KBr): Characteristic vibrational bands for the C-H, C=N, and C=C bonds of the imidazole and benzene rings will be observed.

Coordination Modes and Supramolecular Architectures

The bix ligand can adopt a variety of coordination modes, acting as a bridge between metal centers to form extended structures. The flexibility of the ligand allows for the formation of diverse topologies, from simple 1D chains to complex 3D frameworks.

Mononuclear and Dinuclear Complexes: The Building Blocks

In the presence of certain metal ions and coordinating anions, bix can form discrete mononuclear or dinuclear complexes. These often serve as the secondary building units (SBUs) for higher-dimensional structures.

One-Dimensional (1D) Coordination Polymers: Chains and Ladders

A common coordination mode for bix is to bridge two metal centers, leading to the formation of one-dimensional chains. The conformation of the bix ligand (e.g., syn or anti) and the coordination geometry of the metal ion dictate the overall shape of the chain, which can be linear, zigzag, or helical.

dot

Caption: Schematic of a 2D grid-like network formed by metal ions (M) and bridging ligands.

Three-Dimensional (3D) Metal-Organic Frameworks (MOFs): Porous Architectures

The ability of bix to bridge multiple metal centers in different directions can lead to the construction of three-dimensional metal-organic frameworks. These MOFs can exhibit porous structures with potential applications in gas storage, separation, and catalysis. The topology of the resulting framework is highly dependent on the coordination number and geometry of the metal ion, as well as the presence of other coordinating ligands or anions.

dot

Caption: A conceptual representation of a 3D framework built from secondary building units (SBUs) connected by organic linkers.

Synthesis of Transition Metal Complexes with bix

The synthesis of metal-bix complexes can be achieved through various methods, with solution-based self-assembly at room temperature, solvothermal, and hydrothermal techniques being the most common.

General Considerations for Synthesis

-

Metal Salt: The choice of the metal salt is critical, as the counter-anion can either be a non-coordinating spectator ion or an active participant in the coordination sphere of the metal, influencing the final structure.

-

Solvent System: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the resulting complex.

-

Molar Ratios: The stoichiometry of the metal salt to the bix ligand can direct the formation of different coordination numbers and architectures.

-

Temperature and Reaction Time: For solvothermal and hydrothermal syntheses, temperature and reaction time are key parameters that control the crystallinity and phase of the product.

Experimental Protocol: Hydrothermal Synthesis of a Cd(II)-bix 2D Coordination Polymer

This protocol is adapted from the synthesis of a 2D Cd(II) coordination polymer with bix. [1] Materials:

-

1,3-bis((1H-imidazol-1-yl)methyl)benzene (bix)

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Potassium hydroxide (KOH)

-

Distilled water

Procedure:

-

A mixture of bix (0.05 mmol), Cd(NO₃)₂·4H₂O (0.05 mmol), and KOH (0.1 mmol) is prepared in 7 mL of distilled water in a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to 120 °C for 72 hours.

-

After the heating period, the autoclave is allowed to cool slowly to room temperature.

-

Colorless, block-shaped crystals of the Cd(II)-bix coordination polymer are collected by filtration, washed with distilled water, and dried in air.

Characterization of bix-Metal Complexes

A combination of analytical techniques is employed to fully characterize the structure and properties of the synthesized complexes.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, coordination geometry, and packing arrangement. |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk crystalline material. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Provides information about the coordination of the bix ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or guest solvent molecules. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

| UV-Vis Spectroscopy | Can provide insights into the electronic transitions within the complex, particularly for complexes of d-block metals. [2][3][4][5][6] |

Applications in Research and Drug Development

The unique structural features and chemical properties of bix-based transition metal complexes open up possibilities for a range of applications.

Catalysis

The porous nature of some bix-based MOFs, coupled with the presence of accessible metal centers, makes them potential candidates for heterogeneous catalysis. The imidazole moieties can also play a role in catalytic cycles.

Luminescence

Complexes of bix with certain metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II), can exhibit photoluminescent properties. This makes them of interest for applications in chemical sensing and optoelectronic devices.

Biological Activity

Imidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities. [1][7][8][9][10]The interaction of bix-metal complexes with biological macromolecules such as DNA is an area of active research. Some transition metal complexes with imidazole-containing ligands have shown promising antimicrobial and anticancer activities. [11]The enhanced biological activity of metal complexes compared to the free ligand is often attributed to the chelation effect. [1]

Conclusion and Future Outlook

The coordination chemistry of 1,3-bis((1H-imidazol-1-yl)methyl)benzene with transition metals is a rich and dynamic field. The flexibility of the bix ligand allows for the rational design and synthesis of a vast array of coordination architectures with tailored properties. Future research in this area will likely focus on the development of new synthetic strategies to control the dimensionality and topology of these materials, the exploration of their applications in areas such as gas separation and drug delivery, and a deeper investigation into their biological activities for potential therapeutic applications. The insights provided in this guide serve as a foundation for researchers and scientists to further explore and harness the potential of these versatile coordination compounds.

References

- A novel metal–organic framework based on 1,3-bis(imidazol-1-ylmethyl)benzene (1,3-bimb), [Cd(NO3)2(C14H14N4)2]n, has been synthesized hydrothermally. The structure exhibits a two-dimensional metal–organic (4,4)-net composed of CdII atoms and bimb ligands, and such layers are further joined through interlayer C—H⋯O hydrogen bonds to generate a three-dimensional supramolecular structure. (Source: Poly[bis[μ-1,3-bis(imidazol-1-ylmethyl)

- FeBZIM and NiBZIM complexes exhibited strong antimicrobial activity, whereas both complexes displayed improved efficacy towards Gram-positive as well as Gram-negative bacteria compared to their corresponding free ligands. (Source: Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities - Dalton Transactions (RSC Publishing))

- The antimicrobial activities of the ligand and its complexes indicate that the metal complexes possess high antibacterial and antifungal activities. (Source: Full article: Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine - Taylor & Francis)

- A series of new biologically active complexes of Zn(II), Cu(II), Co(II) and Ni(II) with imidazole derivative have been synthesized and screened for antibacterial activities. The results show that most of the metal complexes were more active than the neat ligand.

- This chapter explores the synthesis and antibacterial properties of imidazole-imidazolium-based metal complexes, focusing on their potential to combat drug-resistant pathogens. (Source: Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight | springerprofessional.de)

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. (Source: Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight | Request PDF)

- A new cobalt(II) mononuclear complex, formulated as [Co(HL)2(H2O)2] (I), has been successfully synthesized by self-assembly of cobalt nitrate with 9-ethylcarbazole-3,6-dicarboxylic acid (H2L) under hydrothermal condition. (Source: Hydrothermal synthesis, crystal structure, and luminescent property of a cobalt(II)

- Two novel CoII metal–organic frameworks were hydrothermally synthesized by corresponding metal salt with organic ligands 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (TIMB) or 1,4-bis((1H-imidazol-1-yl)methyl)benzene (BIMB). (Source: Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands - Figshare)

- 1,3-bis((1H-imidazol-1-yl)methyl)benzene can be synthesized from imidazole and 1-(3-(chloromethyl) benzyl)-1H-imidazole. (Source: Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity - Інститут металофізики)

- The product name for CAS number 69506-92-9 is 1,3-bis((1H-imidazol-1-yl)methyl)benzene, with a molecular formula of C14H14N4 and a molecular weight of 238.29. (Source: 1,3-bis((1H-imidazol-1-yl)methyl)benzene synthesis - ChemicalBook)

- The CAS number for 1,3-Bis((1H-imidazol-1-yl)methyl)benzene is 69506-92-9. (Source: 1,3-Bis((1H-imidazol-1-yl)methyl)benzene - Sigma-Aldrich)

- Metal–organic frameworks (MOFs) have emerged as one of the most versatile classes of crystalline porous materials, offering unprecedented tunability in composition, topology, and functionality. (Source: Rational crystal engineering of metal–organic frameworks for tailored structure and function - CrystEngComm (RSC Publishing))

- Metal-Organic Frameworks (MOFs) are a rapidly expanding class of hybrid organic- inorganic materials that can be rationally designed and assembled through crystal engineering. (Source: Crystal Engineering Structure-Function Relationships and the Future of Metal-Organic Frameworks - OSTI)

- Five new metal–organic frameworks have been synthesized under hydrothermal conditions by employing mixed ligands of various imidazole-based ligands. (Source: Five 3D metal–organic frameworks constructed from V-shaped polycarboxylate acids and flexible imidazole-based ligands - CrystEngComm (RSC Publishing))

- UV-Vis analysis showed distinct d-d transitions at 620 nm (Cu(II)), 580 nm (Ni(II)), and 540 nm (Co(II)), while charge transfer bands appeared at 310-320 nm, indicating strong metal-ligand interactions. (Source: Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff)

- A new azo dye ligand was synthesized and its Co(II), Fe(II), and Cu(II) complexes were also synthesized and characterized based on elemental analysis, IR, 1H NMR, UV-vis spectra, and thermogravimetric analysis. (Source: Research Article Study of Synthesis, Characterization, DFT, and In Vitro Biological Activity of Cu(II), Co(II), and Fe(II) Metal - Semantic Scholar)

- Two new metal-organic frameworks (MOFs) were hydrothermally synthesized by corresponding metal salt with mixed organic ligands of 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) and cyclohexane-1,3,5-tricarboxylic acid (H3chtc). (Source: Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)

- A new cobalt(II) complex has been synthesized by the hydrothermal reaction of imidazole with Co(NO3)2 and sodium tert-butylbenzoate. (Source: Hydrothermal Synthesis and Crystal Structure of Cobalt(II) Complex with Imidazole Ligand | Asian Journal of Chemistry)

- Co(II) and Ni(II) complexes with imidazole-containing ligands have been synthesized and characterized. (Source: Co(II) and Ni(II)

- New chloride- and bromide- modified metal–organic frameworks (MOFs) based on copper and 1,3- bis (carboxymethyl)imidazole (bcmim) derivatives have been prepared. (Source: Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides - RUA)

- UV and FTIR spectroscopic methods are used to investigate metal-ligand interactions and products of their interaction at physiological conditions using model test systems. (Source: Spectroscopic Investigations of Co(II) and Cu(II)

- The prepared ligand and its complexes are confirmed using elemental analysis, magnetic moments, FT-IR, NMR, electronic and ESR spectroscopy techniques. (Source: Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC)

- The combination of bib ligand with Cu(BF₄)₂ led to a doubly interpenetrated three-dimensional (3D) material. (Source: Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1 H -imidazol-1-yl)

- A new polymer-supported metal has been synthesized from the reaction of Pyridine-2, 6-dicarboxylic acid, and Cu (NO3)2⋅3H2O solution under ultrasonic irradiation. (Source: Synthesis of a Coordination Polymer of Cu (II), FT-IR Spectrum, Single- Crystal X-Ray Crystallography, HOMO – LUMO Analysis, M)

- A novel benzimidazole derived imine ligand and its Co(III) and Cu(II) complexes were synthesized and their in vitro anti-proliferative activity was tested. (Source: Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II)

- Two luminescent coordination compounds were isolated from solvothermal reactions of Cu(NO3)2 with pyrazole derivatives. (Source: Design and solvothermal synthesis of luminescent copper(i)

- The cytotoxicity of nanoscaled metal–organic frameworks was investigated, with zinc imidazolate NPs being among the more toxic.

- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene, known as bix, is used for syntheses of CPs and MOFs as an organic ligand molecule. (Source: 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 - TCI Chemicals)

- Reactions of metal ions with a rigid linear ligand 4-H2IBA incorporating 4-imidazolyl and carboxylate functional groups gave 11 new coordination polymers.

- UV-VIS absorption spectroscopy has been used to study the complexation between 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) and Cu (II), Co (II), Ni (II) ions. (Source: (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II)

- 1D, 2D, and 3D Metal−Organic Frameworks Based on Bis(imidazole) Ligands and Polycarboxylates have been synthesized and their photoluminescent properties investigated. (Source: 1D, 2D, and 3D Metal−Organic Frameworks Based on Bis(imidazole)

- The synthesis and characterization of Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1 H -imidazol-1-yl)benzene and Monovalent Fluorinated Anions are discussed. (Source: Addition to “Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1 H -imidazol-1-yl)

- The synthesis and characterization of Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1 H -imidazol-1-yl)benzene and Monovalent Fluorinated Anions are discussed. (Source: Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1 H -imidazol-1-yl)

Sources

- 1. scispace.com [scispace.com]

- 2. chemijournal.com [chemijournal.com]

- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight | springerprofessional.de [springerprofessional.de]

- 8. tandfonline.com [tandfonline.com]

- 9. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Technical Guide: The Methylene Spacer as a Conformational Switch in 1,3-bis((1H-imidazol-1-yl)methyl)benzene

Executive Summary

The ligand 1,3-bis((1H-imidazol-1-yl)methyl)benzene (often abbreviated as 1,3-bix or 1,3-bimb ) represents a critical class of semi-rigid ditopic linkers in coordination chemistry. Unlike its rigid analog 1,3-bis(imidazol-1-yl)benzene, the inclusion of a methylene (

Part 1: Molecular Architecture & Conformational Dynamics

The Methylene Hinge Mechanism

The defining feature of 1,3-bix is the

Two primary rotational degrees of freedom exist per arm:

-

(C

-

(C

Syn vs. Anti Isomerism

The methylene spacer allows the ligand to adopt two limiting conformations, which dictate the final supramolecular architecture:

-

Syn Conformation (U-Shaped): Both imidazole groups project toward the same face of the central benzene ring. This favors the formation of discrete metallamacrocycles (molecular boxes) or helical chains.

-

Anti Conformation (Z-Shaped): The imidazole groups project in opposite directions. This favors the formation of 1D zig-zag chains or 2D corrugated sheets.

Table 1: Structural Impact of Methylene Spacers

| Feature | Rigid Analog (No Spacer) | 1,3-bix (With Methylene Spacer) |

| Hybridization | ||

| Conformational Freedom | Restricted (Steric hindrance only) | High (Free rotation) |

| N-N Distance | Fixed (~6-7 Å) | Variable (Adjustable to metal center) |

| Dominant Topology | Rigid Layers / Fixed Angles | Helices, Entangled Nets, Flexible Pores |

Visualization of Conformational Pathways

Figure 1: The methylene spacer acts as a pivot, allowing the ligand to switch between Syn and Anti conformations based on the coordination environment.

Part 2: Experimental Synthesis Protocol

Synthesis of 1,3-bis((1H-imidazol-1-yl)methyl)benzene

This protocol utilizes a standard nucleophilic substitution (

Reagents:

-

Imidazole (99%)

- -Dichloro-m-xylene (98%)

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Workflow:

-

Deprotonation: Dissolve Imidazole (2.2 eq) and KOH (2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the imidazolate anion.

-

Checkpoint: Ensure complete dissolution of KOH to maximize anion concentration.

-

-

Addition: Add

-Dichloro-m-xylene (1.0 eq) dropwise to the solution.-

Note: Dropwise addition prevents oligomerization side reactions.

-

-

Reflux: Heat the mixture to 80°C (if using NaH/THF) or 100°C (if using KOH/DMF) for 12–24 hours.

-

Quenching: Pour the reaction mixture into ice-cold water (excess volume, e.g., 500 mL). The product typically precipitates as a white solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water or acetone.

-

Validation:

-

Yield: Expect >80%.

-

Melting Point: ~88–92°C (Distinct from the 1,4-isomer which is ~134°C).

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the methylene spacer at

ppm.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis pathway for the target ligand via nucleophilic substitution.

Part 3: Applications in Coordination Polymers

Topology Control via Spacer Flexibility

The flexibility of the methylene spacer allows the 1,3-bix ligand to adapt to the geometric requirements of various metal centers. This "induced fit" capability is crucial for synthesizing MOFs with specific properties.

-

Helical Structures: When coordinated with metals preferring tetrahedral geometry (e.g., Zn(II), Co(II)), the syn conformation often induces the formation of single-stranded or double-stranded helices [1].

-

Interpenetration: The long, flexible spacer creates large voids in the primary framework, which often leads to interpenetration (catenation) where multiple networks entangle to maximize packing density [2].

Case Study: Sensing and Adsorption

MOFs constructed from 1,3-bix have demonstrated utility in selective sensing. The flexibility allows the framework to undergo "breathing" (reversible structural deformation) upon guest absorption.

-

Fluorescence Quenching: Zn(II)-1,3-bix frameworks have shown high sensitivity to nitroaromatics and ketone solvents (e.g., acetone) due to electron transfer mechanisms facilitated by the

-stacked imidazole rings [3].

References

-

Ma, J. F., et al. (2003). "A series of novel coordination polymers containing 1,3-bis(imidazol-1-ylmethyl)benzene."[1][2] New Journal of Chemistry. [Link]

-

Carlucci, L., Ciani, G., & Proserpio, D. M. (2003). "Polycatenation, polythreading and polyknotting in coordination networks." Coordination Chemistry Reviews. [Link]

-

Fan, L. M., et al. (2014). "Synthesis, structure and photoluminescent properties of a series of coordination polymers based on 1,3-bis(imidazol-1-ylmethyl)benzene." Journal of Solid State Chemistry. [Link]

-

Tian, G., et al. (2007). "Diverse topologies of six coordination polymers constructed from a semi-rigid ligand 1,3-bis(imidazol-1-ylmethyl)benzene." Crystal Growth & Design. [Link]

Sources

An In-depth Technical Guide to 1,3-bis((1H-imidazol-1-yl)methyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,3-bis((1H-imidazol-1-yl)methyl)benzene. This versatile N-heterocyclic carbene (NHC) precursor and flexible bidentate ligand has garnered significant interest in the fields of coordination chemistry, materials science, and medicinal chemistry. Its unique structural features, characterized by two imidazole rings linked to a central benzene core via methylene bridges, allow for the formation of diverse and functional metal-organic frameworks (MOFs) and coordination polymers. This guide will delve into the technical details of its characterization, established synthetic protocols, and explore its current and potential applications, particularly in the design of novel therapeutic agents and advanced materials.

Introduction

1,3-bis((1H-imidazol-1-yl)methyl)benzene, a notable member of the bis(imidazolyl)alkane ligand family, is a compound of considerable scientific interest. Its structural motif, featuring two imidazole moieties attached to a xylyl backbone, imparts a high degree of conformational flexibility. This allows it to adopt various coordination modes with metal centers, making it a valuable building block in the construction of supramolecular architectures. The imidazole rings themselves are significant pharmacophores, known to interact with a wide array of biological targets, which opens avenues for its exploration in drug discovery.[1][2] This guide aims to be a definitive resource for researchers, providing the essential technical information required to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-bis((1H-imidazol-1-yl)methyl)benzene is paramount for its successful application in research and development.

General and Physical Characteristics

| Property | Value | Source |

| Chemical Name | 1,3-bis((1H-imidazol-1-yl)methyl)benzene | [3] |

| CAS Number | 69506-92-9 | [3] |

| Molecular Formula | C14H14N4 | [3] |

| Molecular Weight | 238.29 g/mol | [3] |

| Physical Form | Solid | |

| Appearance | White to light yellow powder or crystals | [4] |

| Purity | Typically ≥98% | [5] |

| Storage | Sealed in a dry environment at room temperature |

Solubility

Specific solubility data for 1,3-bis((1H-imidazol-1-yl)methyl)benzene in a range of solvents is not extensively documented in readily accessible sources. However, based on its chemical structure, it is expected to exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, particularly upon heating. Its solubility in water is likely to be low. Experimental determination of solubility is recommended for specific applications.

Spectral Data

The structural elucidation of 1,3-bis((1H-imidazol-1-yl)methyl)benzene is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene bridge protons, and the protons of the imidazole rings. The chemical shifts for imidazole protons typically appear in the range of 6.77-7.66 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. The imidazole carbon signals are typically observed between 124.87-132.43 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and imidazole rings, C=C and C=N stretching vibrations within the rings, and the bending vibrations of the methylene groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 238.29.

Synthesis and Experimental Protocols

The synthesis of 1,3-bis((1H-imidazol-1-yl)methyl)benzene is a well-established procedure, typically involving the nucleophilic substitution of a dihalo-xylene with imidazole.

Synthetic Pathway

The most common synthetic route involves the reaction of 1,3-bis(bromomethyl)benzene with imidazole in the presence of a base.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. longdom.org [longdom.org]

- 3. 1,3-bis((1H-imidazol-1-yl)methyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Metal-Organic Frameworks Using 1,3-bis((1H-imidazol-1-yl)methyl)benzene for Drug Delivery Applications

Introduction: The Architectural Precision of MOFs in Advanced Therapeutics

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These crystalline materials, constructed from metal ions or clusters linked by organic ligands, are emerging as highly versatile platforms for a myriad of applications, notably in the realm of drug delivery.[2][3] Their tunable structures and high loading capacities make them ideal candidates for encapsulating therapeutic agents, promising enhanced stability, controlled release, and targeted delivery.[1]

This guide focuses on the hydrothermal synthesis of MOFs utilizing the flexible bis-imidazole linker, 1,3-bis((1H-imidazol-1-yl)methyl)benzene . The choice of this linker is predicated on its ability to bridge metal centers, creating diverse and stable framework topologies. Imidazole-based MOFs, particularly those involving biocompatible metal ions like zinc and cobalt, have garnered significant attention for their potential in biomedical applications.[4][5] The inherent pH sensitivity of the coordination bonds in some of these frameworks offers a sophisticated mechanism for controlled drug release in specific physiological environments, such as the acidic milieu of tumor tissues.[6]

This document provides a comprehensive overview of the hydrothermal synthesis of a representative zinc-based MOF, detailed characterization protocols, and its subsequent application in drug delivery. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also the scientific rationale behind the experimental choices.

The Science of Hydrothermal Synthesis: A Controlled Crystallization Environment

Hydrothermal synthesis is a widely employed method for growing high-quality crystals, including MOFs.[7] The process involves heating the precursor materials in an aqueous or mixed-solvent solution within a sealed vessel, typically a Teflon-lined autoclave. This technique creates a high-pressure, high-temperature environment that facilitates the dissolution and subsequent crystallization of the MOF.

The choice of solvent is critical. While water is the primary medium in hydrothermal synthesis, co-solvents like N,N-dimethylformamide (DMF) or ethanol are often used to improve the solubility of the organic linker.[7] The temperature and reaction time are key parameters that influence the kinetics of crystal nucleation and growth, ultimately determining the size, morphology, and crystallinity of the final product.

Detailed Protocol: Hydrothermal Synthesis of a Zn-based MOF with 1,3-bis((1H-imidazol-1-yl)methyl)benzene

This protocol outlines the synthesis of a representative zinc-based MOF, designated here as Zn-BIBM (BIBM = 1,3-bis((1H-imidazol-1-yl)methyl)benzene) . This procedure is adapted from established methods for synthesizing zinc-imidazole based MOFs and is designed to be a robust starting point for further optimization.[8][9]

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Standard chemical supplier |